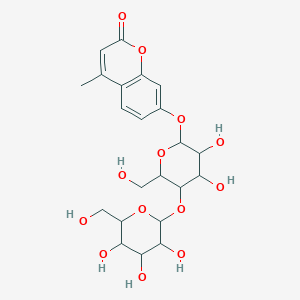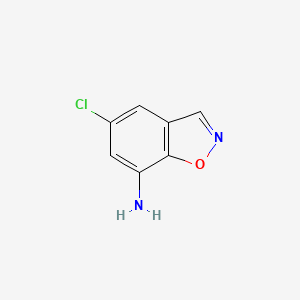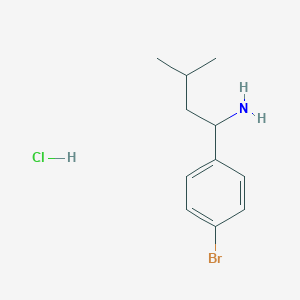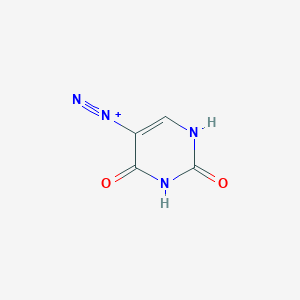
Fmoc-D-Ser(nPr)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Ser(nPr)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis as a protecting group for the amino function. This compound is specifically a derivative of D-serine, where the hydroxyl group is substituted with a propyl group (nPr). The Fmoc group is known for its ability to facilitate the self-assembly of amino acids and peptides due to its hydrophobic and aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ser(nPr)-OH typically involves the protection of the amino group of D-serine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The hydroxyl group of D-serine is then alkylated with propyl bromide (nPr-Br) under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc-protected amino acid is anchored to a resin and sequentially reacted with other amino acids to build the desired peptide chain .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Ser(nPr)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as HATU or DIC.
Substitution Reactions: The hydroxyl group can be further modified through substitution reactions with various alkylating agents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Substitution: Alkylating agents such as propyl bromide.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-Ser(nPr)-OH.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
Scientific Research Applications
Chemistry
Fmoc-D-Ser(nPr)-OH is used in the synthesis of peptides and peptidomimetics. Its Fmoc protection allows for selective deprotection and coupling, facilitating the construction of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for synthetic peptides that mimic natural proteins .
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of therapeutic peptides .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-D-Ser(nPr)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino function during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The propyl group on the serine residue can influence the hydrophobicity and conformation of the resulting peptides, affecting their biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Ser-OH: Similar to Fmoc-D-Ser(nPr)-OH but without the propyl group.
Fmoc-L-Ser-OH: The L-enantiomer of Fmoc-D-Ser-OH.
Fmoc-D-Thr-OH: Similar to Fmoc-D-Ser-OH but with a methyl group instead of a hydroxyl group on the side chain.
Uniqueness
This compound is unique due to the presence of the propyl group on the serine residue. This modification can enhance the hydrophobicity and alter the conformation of peptides containing this residue, potentially leading to unique biological activities and properties .
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChI Key |
ZMBUQXDXHBJSFD-LJQANCHMSA-N |
Isomeric SMILES |
CCCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


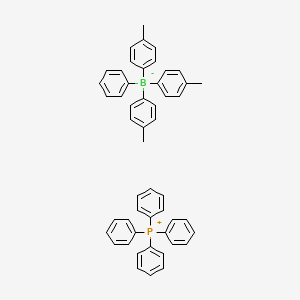
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)
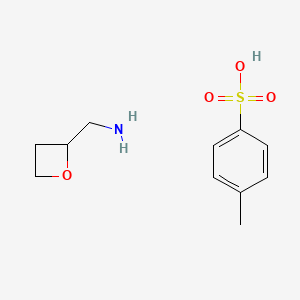

![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B12508538.png)

